Cas no 68157-86-8 (N-(1-Methyl-2-phenoxyethyl)acetamide)
N-(1-Methyl-2-phenoxyethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- ACETAMIDE, N-(1-METHYL-2-PHENOXYETHYL)-
- Phenoxybenzamine Impurity A
- N-(1-phenoxypropan-2-yl)acetamide
- 68157-86-8
- CHEMBL1223273
- N-(1-Methyl-2-phenoxyethyl)acetamide
-
- Inchi: 1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2
- InChI Key: NMFFUUFPJJOWHK-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC=C1OC1=CC=CC=C1
Computed Properties
- Exact Mass: 193.110278721Da
- Monoisotopic Mass: 193.110278721Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.3Ų
N-(1-Methyl-2-phenoxyethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M292995-5mg |
N-(1-Methyl-2-phenoxyethyl)acetamide |
68157-86-8 | 5mg |
$138.00 | 2023-05-18 | ||
| TRC | M292995-10mg |
N-(1-Methyl-2-phenoxyethyl)acetamide |
68157-86-8 | 10mg |
$236.00 | 2023-05-18 | ||
| TRC | M292995-25mg |
N-(1-Methyl-2-phenoxyethyl)acetamide |
68157-86-8 | 25mg |
$488.00 | 2023-05-18 | ||
| TRC | M292995-50mg |
N-(1-Methyl-2-phenoxyethyl)acetamide |
68157-86-8 | 50mg |
$850.00 | 2023-05-18 | ||
| TRC | M292995-100mg |
N-(1-Methyl-2-phenoxyethyl)acetamide |
68157-86-8 | 100mg |
$1453.00 | 2023-05-18 |
N-(1-Methyl-2-phenoxyethyl)acetamide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N-(1-Methyl-2-phenoxyethyl)acetamide
Research Briefing on N-(1-Methyl-2-phenoxyethyl)acetamide (CAS: 68157-86-8) in Chemical Biology and Pharmaceutical Applications
N-(1-Methyl-2-phenoxyethyl)acetamide (CAS: 68157-86-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and pharmacological relevance. Recent studies highlight its role as a key intermediate in the development of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
Structural analysis reveals that the compound's phenoxyethyl moiety contributes to its lipophilicity, enhancing blood-brain barrier permeability - a critical factor for CNS-targeted therapeutics. The acetamide group provides hydrogen bonding capacity, influencing receptor binding interactions. Current research indicates promising activity as a modulator of neurotransmitter systems, with particular interest in its potential GABAergic effects. Computational modeling studies published in 2023 suggest favorable binding affinities to several neurological targets, though in vivo validation remains ongoing.
Recent synthetic approaches (2022-2024) have focused on optimizing the production of 68157-86-8 through greener catalytic methods, with particular success using palladium-catalyzed reactions that achieve >85% yield. These advancements address previous challenges in scalability while maintaining high purity standards required for pharmaceutical applications. Analytical characterization techniques including LC-MS and NMR spectroscopy have been refined to better identify and quantify this compound in complex biological matrices.
Pharmacological investigations demonstrate dose-dependent effects in animal models of neuropathic pain, with one 2024 study reporting significant analgesic activity at 10 mg/kg doses without observable CNS depression. The compound's metabolic stability has been improved through structural modifications to the methyl-phenoxy group, addressing earlier issues with rapid hepatic clearance. These developments position 68157-86-8 as a promising scaffold for next-generation analgesic development.
Emerging safety data from preclinical toxicology studies indicate a favorable profile, with no genotoxicity observed in standard assays. However, researchers caution that the methyl group's metabolic conversion to formaldehyde derivatives requires further investigation. Current structure-activity relationship (SAR) studies aim to optimize both efficacy and safety parameters through systematic modification of the acetamide and phenoxy components.
The pharmaceutical industry has shown growing interest in this scaffold, with two major companies filing patent applications in 2023 for derivatives targeting migraine and neuroinflammatory conditions. These developments suggest that 68157-86-8 and its analogs may soon enter clinical evaluation phases. Future research directions likely include expanded investigations into its potential anti-inflammatory mechanisms and combination therapy approaches with existing CNS medications.
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